REACTION_CXSMILES
|
C[O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH:5]=1.[OH-].[Na+].OCl>CO>[CH2:11]([O:10][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=1)[C:3]([OH:16])=[O:2])[CH2:12][CH2:13][CH2:14][CH3:15] |f:1.2|
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC=C1)OCCCCC)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
OCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 days at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water, acetonitrile and diisopropyl ether
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)OC=1C=C(C(=O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 mg | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |